ROMK Inhibition Potency: N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide vs. Chain-Length and Heterocyclic Variants
N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide (CAS 2319787-64-7; designated Example 35 in US 9,718,808) exhibits an IC50 of 8.40 nM against the human ROMK (Kir1.1) channel in a thallium flux functional assay [1]. By contrast, the propionamide analog (Example 34, which replaces the butyryl group with a propionyl group and contains a thiophen-2-yl substitution) displays an IC50 of 120 nM in the identical assay system [2]. The thiophen-2-yl positional isomer with a stereospecific chiral methyl substitution (Example 22) shows an IC50 of 130 nM [3]. The 4,4,4-trifluorobutyramide analog (Example 106) exhibits an IC50 of 8.80 nM [4]. This SAR dataset enables direct quantification of the potency contribution of the thiophen-3-yl and butyramide moieties.
| Evidence Dimension | ROMK channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.40 nM |
| Comparator Or Baseline | Propionamide analog (Example 34): 120 nM; Thiophen-2-yl chiral analog (Example 22): 130 nM; 4,4,4-Trifluorobutyramide analog (Example 106): 8.80 nM |
| Quantified Difference | 14.3-fold more potent than propionamide analog; 15.5-fold more potent than thiophen-2-yl chiral analog; comparable potency to trifluorobutyramide analog |
| Conditions | Thallium flux functional assay in HEK293 cells expressing human ROMK (Kir1.1) channel |
Why This Matters
The 14.3-fold potency difference between butyramide and propionamide analogs demonstrates that even single-carbon chain-length variations critically alter target engagement, making direct substitution without re-validation scientifically untenable.
- [1] BindingDB. BDBM265503 (US9718808, 35) Affinity Data: IC50 8.40 nM. View Source
- [2] Pasternak A, et al. US Patent 9,718,808 B2, Example 34. View Source
- [3] BindingDB. BDBM265461 (US9718808, 22) Affinity Data: IC50 130 nM. View Source
- [4] BindingDB. BDBM265670 (US9718808, 106) Affinity Data: IC50 8.80 nM. View Source
